PD173074

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Studies have explored PD173074's ability to inhibit specific FGFRs, particularly FGFR3. FGFRs are a type of protein involved in cell growth and proliferation. Mutations in these receptors can lead to uncontrolled cell growth and cancer development . PD173074's mechanism of action involves blocking the activity of FGFR3, potentially leading to the suppression of tumor growth PubMed Central article: .

Potential for Bladder Cancer Treatment

Research has focused on the antitumor potential of PD173074 in bladder cancer. Studies using bladder cancer cell lines have shown that PD173074 can inhibit cell proliferation PubMed Central article: . However, further investigations are needed to determine its efficacy and safety in clinical settings.

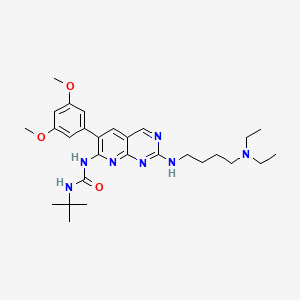

PD173074 is a potent and selective inhibitor of fibroblast growth factor receptors, specifically targeting the tyrosine kinase activity of FGFR1 and FGFR2. This compound is classified as a member of the urea class, with the chemical structure represented as 1-(tert-butyl)-3-(2-((4-(diethylamino)phenyl)thiazol-2-yl)thio)phenyl)urea. It exhibits an ATP-competitive mechanism of action, making it approximately 1000 times more potent than other inhibitors such as SU5402 .

PD173074 primarily functions by inhibiting the autophosphorylation of FGFRs. In vitro studies have shown that it effectively blocks the phosphorylation of FGFR1 with an IC50 value ranging from 1 to 5 nM, and it also inhibits VEGFR2 autophosphorylation with an IC50 value between 100 to 200 nM . The compound's mechanism involves binding to the ATP-binding site of the receptor, thereby preventing downstream signaling pathways that promote cell proliferation and survival.

The biological activity of PD173074 has been extensively studied in various cancer models. It has demonstrated significant efficacy in blocking the proliferation of small cell lung cancer cells (H-510 and H-69) in a dose-dependent manner. Additionally, it has been shown to reverse multidrug resistance mediated by P-glycoprotein and MRP7 (ABCC10), enhancing the effectiveness of chemotherapy agents such as cisplatin . In vivo studies using xenograft mouse models have indicated that PD173074 can significantly improve tumor growth outcomes and extend survival rates compared to untreated controls .

PD173074 is primarily used in research settings focused on cancer biology, particularly in studies involving fibroblast growth factor signaling pathways. Its applications include:

- Cancer Research: Investigating mechanisms of tumor growth and resistance.

- Drug Development: Serving as a lead compound for developing novel FGFR inhibitors.

- Angiogenesis Studies: Evaluating its effects on blood vessel formation in various models .

Interaction studies have revealed that PD173074 can significantly alter cellular responses to various chemotherapeutic agents by inhibiting key transport proteins associated with multidrug resistance. Notably, it has been shown to reverse resistance mediated by P-glycoprotein and MRP7, indicating its potential utility in combination therapies to enhance drug efficacy .

Several compounds share structural or functional similarities with PD173074. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |

|---|---|---|---|

| SU5402 | FGFR inhibitor | ~1000 nM | Less selective than PD173074 |

| NVP-BGJ398 | FGFR inhibitor | ~10 nM | Dual inhibition of multiple FGFRs |

| AZD4547 | FGFR inhibitor | ~5 nM | Selective for FGFR1 |

| TKI-258 | Multi-target kinase inhibitor | ~30 nM | Targets multiple receptor tyrosine kinases |

| Lapatinib | EGFR/HER2 inhibitor | ~30 nM | Primarily targets HER2 overexpression |

PD173074 stands out due to its high selectivity for FGFRs and its effectiveness in reversing multidrug resistance, making it a valuable tool in cancer research and therapy development .

Synthetic Strategies for Pyrido[2,3-d]pyrimidine Core

The synthetic preparation of PD173074 requires the construction of the fundamental pyrido[2,3-d]pyrimidine core structure, which serves as the primary scaffold for this pharmacologically active compound. The pyrido[2,3-d]pyrimidine framework can be synthesized through several established methodological approaches that have been extensively documented in pharmaceutical chemistry literature.

ATP-Competitive Inhibition Kinetics

PD173074 functions as a potent ATP-competitive inhibitor of fibroblast growth factor receptors, demonstrating classical competitive inhibition kinetics with respect to adenosine triphosphate [1]. The compound exhibits a competitive inhibitory constant (Ki) of approximately 40 nanomolar for fibroblast growth factor receptor 1, determined through detailed kinetic analysis as a function of adenosine triphosphate concentration [1]. This ATP-competitive mechanism is facilitated by the compound's binding within the adenosine triphosphate-binding cleft of the kinase domain, where the pyrido[2,3-d]pyrimidine ring system occupies the same spatial position as the adenine moiety of adenosine triphosphate [1] [2].

The crystal structure of PD173074 bound to fibroblast growth factor receptor 1 at 2.5 Ångström resolution reveals the molecular basis for this ATP-competitive inhibition [1]. The inhibitor demonstrates exceptional surface complementarity with the hydrophobic adenosine triphosphate-binding pocket, with a total accessible surface area of 1023 Ångström squared buried upon complex formation [1]. The pyrido[2,3-d]pyrimidine core makes critical hydrogen bonds with main-chain atoms in the segment connecting the two kinase lobes, specifically with nitrogen-3 of the pyrimidine ring hydrogen-bonded to the amide nitrogen of Ala564, and the nitrogen of the butylamino group hydrogen-bonded to the carbonyl oxygen of Ala564 [1].

| Parameter | Value | Method |

|---|---|---|

| Inhibitory Constant (Ki) FGFR1 | ~40 nM | Kinetic analysis |

| Surface Area Buried | 1023 Ų | Crystal structure |

| Crystal Resolution | 2.5 Å | X-ray crystallography |

| Hydrogen Bonds | 3 primary | Structural analysis |

FGFR1/FGFR3 Selectivity Profile

PD173074 demonstrates remarkable selectivity for fibroblast growth factor receptors, with preferential inhibition of fibroblast growth factor receptor 3 and fibroblast growth factor receptor 1 [3] [4]. The compound exhibits an IC50 value of 5 nanomolar for fibroblast growth factor receptor 3, making it the most potent target, while showing an IC50 of 21.5 nanomolar for fibroblast growth factor receptor 1 [3] [4] [5]. This selectivity profile is attributed to the specific structural features of the compound, particularly the 3,5-dimethoxyphenyl group at the 6-position of the pyrido[2,3-d]pyrimidine core [1].

Structure-activity relationship studies have demonstrated that the binding affinity and selectivity for fibroblast growth factor receptor 1 is achieved through modification of the phenyl group attached to the 6-position of the pyrido[2,3-d]pyrimidine scaffold [1]. The 3,5-dimethoxyphenyl substituent provides optimal complementarity with the back of the adenosine triphosphate-binding cleft, which requires a conformational change in the conserved Lys514 residue to accommodate the dimethoxyphenyl group [1]. This structural specificity underlies the compound's selectivity for fibroblast growth factor receptors over other protein kinases.

The compound also inhibits fibroblast growth factor receptor 2 and fibroblast growth factor receptor 4 with IC50 values of approximately 100 nanomolar each, demonstrating moderate potency across the fibroblast growth factor receptor family [3] [4]. This pan-fibroblast growth factor receptor activity, combined with the preferential inhibition of fibroblast growth factor receptor 1 and fibroblast growth factor receptor 3, makes PD173074 an effective tool for studying fibroblast growth factor receptor signaling pathways.

| Receptor | IC50 (nM) | Selectivity | Fold Difference |

|---|---|---|---|

| FGFR3 | 5 | Very High | 1x (reference) |

| FGFR1 | 21.5 | High | 4.3x |

| FGFR2 | ~100 | Moderate | 20x |

| FGFR4 | ~100 | Moderate | 20x |

Cross-Reactivity with VEGFR2 and Other Kinases

Beyond its primary fibroblast growth factor receptor targets, PD173074 exhibits notable cross-reactivity with vascular endothelial growth factor receptor 2 (VEGFR2), demonstrating IC50 values in the range of 100-200 nanomolar at the cellular level [6] [7] [8]. This cross-reactivity is functionally significant, as PD173074 can effectively inhibit vascular endothelial growth factor receptor 2 autophosphorylation in cultured cells overexpressing the receptor, with an IC50 of less than 200 nanomolar [1]. The compound's ability to inhibit both fibroblast growth factor and vascular endothelial growth factor-induced angiogenesis in mouse corneal pocket assays demonstrates the biological relevance of this dual activity [1].

The selectivity profile of PD173074 against other protein kinases reveals remarkable specificity for receptor tyrosine kinases involved in angiogenesis. The compound shows minimal activity against platelet-derived growth factor receptor (IC50 = 17.6 μM), c-Src (IC50 = 19.8 μM), epidermal growth factor receptor (IC50 > 50 μM), insulin receptor (IC50 > 50 μM), mitogen-activated protein kinase kinase (IC50 > 50 μM), and protein kinase C (IC50 > 50 μM) [3] [9] [7] [5]. This represents greater than 1000-fold selectivity for fibroblast growth factor receptors over these off-target kinases.

The molecular basis for this selectivity lies in the specific interactions between PD173074 and the adenosine triphosphate-binding pocket of fibroblast growth factor receptors. The compound makes van der Waals contacts with hydrophobic residues including Leu484, Ala512, Tyr563, Ala564, and Leu630, which line the pyrido[2,3-d]pyrimidine binding pocket [1]. Additionally, the dimethoxyphenyl group makes extensive contacts with residues Lys514, Glu531, Met535, Ile545, Val559, Val561, Ala640, and Phe642, creating a highly complementary binding interface that is not replicated in other kinase families [1].

| Kinase | IC50 | Fold Selectivity vs FGFR3 | Activity Level |

|---|---|---|---|

| VEGFR2 | 100-200 nM | 20-40x | Moderate |

| PDGFR | 17.6 μM | 3,520x | Low |

| c-Src | 19.8 μM | 3,960x | Low |

| EGFR | >50 μM | >10,000x | Very Low |

| InsR | >50 μM | >10,000x | Very Low |

| MEK | >50 μM | >10,000x | Very Low |

| PKC | >50 μM | >10,000x | Very Low |

Cellular Signaling Pathway Modulation

MAPK/ERK Pathway Suppression

PD173074 exerts profound inhibitory effects on the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway through its primary mechanism of fibroblast growth factor receptor inhibition [10] [11]. Treatment with PD173074 results in rapid and dose-dependent suppression of ERK1/2 phosphorylation, with significant reductions observed within 1 hour of treatment at concentrations as low as 5-75 nanomolar [6]. The compound effectively blocks fibroblast growth factor receptor substrate 2 alpha (FRS2α) phosphorylation, which serves as the critical adapter protein linking fibroblast growth factor receptor activation to downstream mitogen-activated protein kinase signaling [12].

In hepatocellular carcinoma cell lines HepG2 and Hep3B, PD173074 treatment at 2 μM concentration significantly decreased both phospho-FRS2α and phospho-ERK levels at timepoints of 8, 16, and 24 hours, while showing no obvious changes in normal liver cells (HL7702) [12]. The compound's ability to attenuate ERK phosphorylation is comparable to that of the selective ERK inhibitor U0126, confirming its effective disruption of the mitogen-activated protein kinase pathway [12]. Furthermore, PD173074 can block epidermal growth factor-induced ERK phosphorylation, suggesting additional mechanisms of mitogen-activated protein kinase pathway modulation beyond direct fibroblast growth factor receptor inhibition [12].

The suppression of mitogen-activated protein kinase/ERK signaling by PD173074 has significant downstream consequences for transcriptional regulation. The compound reduces the activity of activator protein-1 (AP-1), a transcription factor complex that is activated by ERK signaling and regulates the expression of matrix metalloproteinases and other genes involved in cell invasion and metastasis [10] [11]. This pathway suppression contributes to the compound's anti-proliferative and anti-invasive effects in cancer cell models.

| Cell Line | Concentration | Time Point | ERK Suppression | FRS2α Suppression |

|---|---|---|---|---|

| SUM185PE | 5-75 nM | 1 hour | Significant | Significant |

| HepG2 | 2 μM | 8-24 hours | Significant | Significant |

| Hep3B | 2 μM | 8-24 hours | Significant | Significant |

| HOC313 | Variable | 24 hours | Significant | Not reported |

Apoptosis Induction via Caspase Activation

PD173074 demonstrates potent pro-apoptotic activity through the activation of effector caspases, particularly caspase-3 and caspase-7 [13]. In cholangiocarcinoma cell lines, the compound induced apoptosis in a dose-dependent manner and increased caspase-3 activity in a time-dependent fashion [13]. The apoptotic response typically becomes evident within 24-72 hours of treatment, with maximal effects observed at concentrations ranging from 1-10 μM depending on the cell line sensitivity [6] [14].

The mechanism of apoptosis induction involves both intrinsic and extrinsic pathways, with evidence for cleaved poly(ADP-ribose) polymerase (PARP) accumulation following PD173074 treatment [6]. In triple-negative breast cancer cell line SUM185PE, treatment with PD173074 for 24-72 hours resulted in decreased expression of Cyclin A and phospho-retinoblastoma protein (pRb), concurrent with detection of cleaved PARP, indicating cell cycle arrest in G1 phase followed by apoptotic cell death [6]. The compound's pro-apoptotic effects are selective for cancer cells expressing activated fibroblast growth factor receptors, with minimal toxicity observed in normal cell lines.

Studies using intracellular fibroblast growth factor 1 have revealed that PD173074 can protect cells from apoptosis when wild-type p53 is present, suggesting complex interactions between fibroblast growth factor signaling and apoptotic machinery [14]. However, in cancer cells with dysregulated fibroblast growth factor receptor signaling, PD173074 consistently promotes apoptotic cell death through caspase activation. The temporal pattern of caspase activation follows classic apoptotic cascades, with initiator caspases activated within hours, followed by effector caspase activation and substrate cleavage over 24-72 hours.

| Cell Type | Concentration | Time Course | Caspase-3 Activity | PARP Cleavage |

|---|---|---|---|---|

| CCA cells | 1-10 μM | 24-48 hours | Increased | Present |

| SUM185PE | 5-75 nM | 24-72 hours | Increased | Present |

| U2OS_R1 | 100 nM | 16 hours | Decreased* | Variable |

| G292 | 100 nM | 16 hours | Context-dependent | Variable |

*In presence of recombinant FGF1 and p53

Epithelial-Mesenchymal Transition Regulation

PD173074 exerts significant regulatory effects on epithelial-mesenchymal transition (EMT), promoting mesenchymal-epithelial transition (MET) and thereby reversing the invasive phenotype associated with cancer progression [10] [11]. Treatment of EMT-induced cancer cells with PD173074 results in morphological changes from spindle-shaped mesenchymal cells to cobblestone-like epithelial morphology [10] [11]. This phenotypic reversion is accompanied by molecular changes including upregulation of E-cadherin expression and downregulation of EMT transcription factors Snail1 and Snail2 [10] [11] [15].

The mechanism underlying PD173074-induced MET involves inhibition of the mitogen-activated protein kinase pathway, which regulates the activity of activator protein-1 transcription factor complex [10] [11]. Activator protein-1 is responsible for transcriptional activation of various matrix metalloproteinases whose gene promoters contain activator protein-1 binding sites, and its suppression by PD173074 leads to reduced invasive capacity [10] [11]. In head and neck squamous cell carcinoma cell line HOC313, PD173074 treatment suppressed cellular proliferation and invasion while reducing ERK1/2 and p38 activation [10] [11].

Fibroblast growth factor receptor 1 expression is significantly higher in EMT cell lines compared to non-EMT cell lines, and nuclear fibroblast growth factor receptor 1 expression correlates with histological differentiation and invasion patterns in clinical samples [10] [11]. PD173074 treatment effectively reverses this EMT phenotype by disrupting fibroblast growth factor receptor 1 signaling. In colorectal cancer models, fibroblast growth factor receptor 4 silencing resulted in upregulation of E-cadherin expression and downregulation of Snail, Twist, and transforming growth factor β, causing reversion to a more epithelial phenotype [15].

The temporal dynamics of EMT regulation by PD173074 involve early suppression of mitogen-activated protein kinase signaling (within hours), followed by transcriptional changes in EMT markers (24-48 hours), and ultimately morphological reversion to epithelial characteristics (48-72 hours). This process represents a reversal of the classical EMT program and demonstrates the therapeutic potential of fibroblast growth factor receptor inhibition in preventing cancer metastasis.

| EMT Marker | Direction of Change | Time Course | Mechanism |

|---|---|---|---|

| E-cadherin | Upregulated | 24-48 hours | Transcriptional |

| Snail1 | Downregulated | 24-48 hours | Transcriptional |

| Snail2 | Downregulated | 24-48 hours | Transcriptional |

| Twist | Downregulated | 24-72 hours | Transcriptional |

| Matrix metalloproteinases | Downregulated | 24-72 hours | AP-1 suppression |

| Cell morphology | Epithelial transition | 48-72 hours | Phenotypic |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

The autocrine role of FGF21 in cultured adipocytes

Sarah Justesen, Kirsten V Haugegaard, Jacob B Hansen, Harald S Hansen, Birgitte AndersenPMID: 32648929 DOI: 10.1042/BCJ20200220

Abstract

Exposure to cold alters glucose and lipid metabolism of white and brown adipose tissue via activation of β-adrenergic receptor (ADRB). Fibroblast growth factor 21 (FGF21) has been shown to be locally released from adipose tissue upon activation of ADRBs and FGF21 increases glucose uptake in adipocytes. Therefore, FGF21 may play an autocrine role in inducing glucose uptake after β-adrenergic stimulation. To determine the putative autocrine role of FGF21, we stimulated three different types of adipocytes in vitro with Isoprenaline (Iso), an ADRB agonist, in the presence or absence of the FGF receptor (FGFR) inhibitor PD 173074. The three cell lines represent white (3T3-L1), beige (ME3) and brown (WT-1) adipocyte phenotypes, respectively. All three cells systems expressed β-klotho (KLB) and FGFR1 after differentiation and treatment with recombinant FGF21 increased glucose uptake in 3T3-L1 and WT-1 adipocytes, while no significant effect was observed in ME3. Oppositely, all three cell lines responded to Iso treatment and an increase in glucose uptake and lipolysis were observed. Interestingly, in response to the Iso treatment only the WT-1 adipocytes showed an increase in FGF21 in the medium. This was consistent with the observation that PD 173074 decreased Iso-induced glucose uptake in the WT-1 adipocytes. This suggests that FGF21 plays an autocrine role and increases glucose uptake after β-adrenergic stimulation of cultured brown WT-1 adipocytes.Critical role of the fibroblast growth factor signalling pathway in Ewing's sarcoma octamer-binding transcription factor 4-mediated cell proliferation and tumorigenesis

Junghoon Kim, Hyo Sun Kim, Jung-Jae Shim, Jungwoon Lee, Ah-Young Kim, Jungho KimPMID: 31155838 DOI: 10.1111/febs.14946

Abstract

Certain bone and soft tissue (BST) tumours harbour a chromosomal translocation [t(6;22)(p21;q12)], which fuses the Ewing's sarcoma (EWS) gene at 22q12 with the octamer-binding transcription factor 4 (Oct-4) gene at 6p21, resulting in the chimeric EWS-Oct-4 protein that possesses high transactivation ability. Although abnormal activation of signalling pathways can lead to human cancer development, the pathways underlying these processes in human BST tumours remain poorly explored. Here, we investigated the functional significance of fibroblast growth factor (FGF) signalling in human BST tumours. To identify the gene(s) involved in the FGF signalling pathway and potentially regulated by EWS-Oct-4 (also called EWS-POU5F1), we performed RNA-Seq analysis, electrophoretic mobility shift assays, chromatin immunoprecipitation assays, and xenograft assays. Treating GBS6 or ZHBTc4 cells-expressing EWS-Oct-4 with the small molecule FGF receptor (FGFR) inhibitors PD173074, NVPBGJ398, ponatinib, and dovitinib suppressed cellular proliferation. Gene expression analysis revealed that, among 22 Fgf and four Fgfr family members, Fgf-4 showed the highest upregulation (by 145-fold) in ZHBTc4 cells-expressing EWS-Oct-4. Computer-assisted analysis identified a putative EWS-Oct-4-binding site at +3017/+3024, suggesting that EWS-Oct-4 regulates Fgf-4 expression in human BST tumours. Fgf-4 enhancer constructs showed that EWS-Oct-4 transactivated the Fgf-4 gene reporter in vitro, and that overexpression of EWS-Oct-4 stimulated endogenous Fgf-4 gene expression in vivo. Finally, PD173074 significantly decreased tumour volume in mice. Taken together, these data suggest that FGF-4 signalling is involved in EWS-Oct-4-mediated tumorigenesis, and that its inhibition impairs tumour growth in vivo significantly.PD173074 blocks G1/S transition via CUL3-mediated ubiquitin protease in HepG2 and Hep3B cells

Chuchu Qiao, Hongyan Qian, Jue Wang, Tingting Zhao, Pengyu Ma, Sicen Wang, Tao Zhang, Xinshe LiuPMID: 32555680 DOI: 10.1371/journal.pone.0234708

Abstract

Fibroblast growth factor receptors (FGFRs) are frequently altered in a variety of human cancer cells and are overexpressed in hepatocellular carcinoma (HCC). Several literatures have proven that they are efficacious for HCC therapy, however, the underlying mechanism remains unclear. Here, we found FGFR4 was overexpressed in HCC cell lines HepG2 and Hep3B and we used PD173074, an FGFR4 inhibitor, to explore the role of FGFR4 and its underlying mechanism in these cell lines. The results showed that PD173074 significantly arrested HepG2 and Hep3B cells in G1 phase and inhibited cell proliferation. Furthermore, Western blot analysis revealed that PD173074 decreased the levels of P-FRS2α, P-ERK, CDK2, cyclin E and NF-κB (p65) in the nucleus while it increased the levels of ubiquitin and CUL3, an E3 ubiquitin ligase which involves in cyclin E degradation. Meanwhile, the data from RT-qPCR showed that PD173074 also decreased miR-141 level. In conclusion, these results suggest that FGFR4 is involved in HCC by ERK/CUL3/cyclin E signaling pathway, and the finding may provide a potential theoretical basis for treatment by targeting FGFR4 in HCC.Targeted PARP Inhibition Combined with FGFR1 Blockade is Synthetically Lethal to Malignant Cells in Patients with Pancreatic Cancer

Shiue-Wei Lai, Oluwaseun Adebayo Bamodu, Jia-Hong Chen, Alexander Th Wu, Wei-Hwa Lee, Tsu-Yi Chao, Chi-Tai YehPMID: 32276472 DOI: 10.3390/cells9040911

Abstract

The role and therapeutic promise of poly-ADP ribose polymerase (PARP) inhibitors in anticancer chemotherapy are increasingly being explored, particularly in adjuvant or maintenance therapy, considering their low efficacy as monotherapy agents and their potentiating effects on concurrently administered contemporary chemotherapeutics. Against the background of increasing acquired resistance to FGFR1 inhibitors and our previous work, which partially demonstrated the caspase-3/PARP-mediated antitumor and antimetastatic efficacy of PD173074, a selective FGFR1 inhibitor, against ALDH-high/FGFR1-rich pancreatic ductal adenocarcinoma (PDAC) cells, we investigated the probable synthetic lethality and therapeutic efficacy of targeted PARP inhibition combined with FGFR1 blockade in patients with PDAC. Using bioinformatics-based analyses of gene expression profiles, co-occurrence and mutual exclusivity, molecular docking, immunofluorescence staining, clonogenicity, Western blotting, cell viability or cytotoxicity screening, and tumorsphere formation assays, we demonstrated that FGFR1 and PARP co-occur, form a complex, and reduce survival in patients with PDAC. Furthermore, FGFR1 and PARP expression was upregulated in FGFR1 inhibitor (dasatinib)-resistant PDAC cell lines SU8686, MiaPaCa2, and PANC-1 compared with that in sensitive cell lines Panc0403, Panc0504, Panc1005, and SUIT-2. Compared with the limited effect of single-agent olaparib (PARP inhibitor) or PD173074 on PANC-1 and SUIT-2 cells, low-dose combination (olaparib + PD173074) treatment significantly, dose-dependently, and synergistically reduced cell viability, upregulated cleaved PARP, pro-caspase (CASP)-9, cleaved-CASP9, and cleaved-CASP3 protein expression, and downregulated Bcl-xL protein expression. Furthermore, combination treatment markedly suppressed the clonogenicity and tumorsphere formation efficiency of PDAC cells regardless of FGFR1 inhibitor-resistance status and enhanced RAD51 and γ-H2AX immunoreactivity. In vivo studies have shown that both early and late initiation of combination therapy markedly suppressed tumor xenograft growth and increase in weight, although the effect was more pronounced in the early initiation group. In conclusion, FGFR1 inhibitor-resistant PDAC cells exhibited sensitivity to PD173074 after olaparib-mediated loss of PARP signaling. The present FGFR1/PARP-mediated synthetic lethality proof-of-concept study provided preclinical evidence of the feasibility and therapeutic efficacy of combinatorial FGFR1/PARP1 inhibition in human PDAC cell lines.VEGF Receptor 1-Expressing Macrophages Recruited from Bone Marrow Enhances Angiogenesis in Endometrial Tissues

Kazuki Sekiguchi, Yoshiya Ito, Kyoko Hattori, Tomoyoshi Inoue, Kanako Hosono, Masako Honda, Akiko Numao, Hideki Amano, Masabumi Shibuya, Nobuya Unno, Masataka MajimaPMID: 31065021 DOI: 10.1038/s41598-019-43185-8

Abstract

Angiogenesis is critical in maintenance of endometrial tissues. Here, we examined the role of VEGF receptor 1 (VEGFR1) signaling in angiogenesis and tissue growth in an endometriosis model. Endometrial fragments were implanted into the peritoneal wall of mice, and endometrial tissue growth and microvessel density (MVD) were determined. Endometrial fragments from wild-type (WT) mice grew slowly with increased angiogenesis determined by CD31MVD, peaking on Day 14. When tissues from WT mice were transplanted into VEGFR1 tyrosine kinase-knockout mice, implant growth and angiogenesis were suppressed on Day 14 compared with growth of WT implants in a WT host. The blood vessels in the implants were not derived from the host peritoneum. Immunostaining for VEGFR1 suggested that high numbers of VEGFR1

cells such as macrophages were infiltrated into the endometrial tissues. When macrophages were deleted with Clophosome N, both endometrial tissue growth and angiogenesis were significantly suppressed. Bone marrow chimera experiments revealed that growth and angiogenesis in endometrial implants were promoted by host bone marrow-derived VEGFR1

/CD11b

macrophages that accumulated in the implants, and secreted basic fibroblast growth factor (bFGF). A FGF receptor kinase inhibitor, PD173047 significantly reduced size of endometrial tissues and angiogenesis. VEGFR1 signaling in host-derived cells is crucial for growth and angiogenesis in endometrial tissue. Thus, VEGFR1 blockade is a potential treatment for endometriosis.

Inhibition of Nuclear PTEN Tyrosine Phosphorylation Enhances Glioma Radiation Sensitivity through Attenuated DNA Repair

Jianhui Ma, Jorge A Benitez, Jie Li, Shunichiro Miki, Claudio Ponte de Albuquerque, Thais Galatro, Laura Orellana, Ciro Zanca, Rachel Reed, Antonia Boyer, Tomoyuki Koga, Nissi M Varki, Tim R Fenton, Suely Kazue Nagahashi Marie, Erik Lindahl, Timothy C Gahman, Andrew K Shiau, Huilin Zhou, John DeGroot, Erik P Sulman, Webster K Cavenee, Richard D Kolodner, Clark C Chen, Frank B FurnariPMID: 30827889 DOI: 10.1016/j.ccell.2019.01.020

Abstract

Ionizing radiation (IR) and chemotherapy are standard-of-care treatments for glioblastoma (GBM) patients and both result in DNA damage, however, the clinical efficacy is limited due to therapeutic resistance. We identified a mechanism of such resistance mediated by phosphorylation of PTEN on tyrosine 240 (pY240-PTEN) by FGFR2. pY240-PTEN is rapidly elevated and bound to chromatin through interaction with Ki-67 in response to IR treatment and facilitates the recruitment of RAD51 to promote DNA repair. Blocking Y240 phosphorylation confers radiation sensitivity to tumors and extends survival in GBM preclinical models. Y240F-Pten knockin mice showed radiation sensitivity. These results suggest that FGFR-mediated pY240-PTEN is a key mechanism of radiation resistance and is an actionable target for improving radiotherapy efficacy.Dynamic extrinsic pacing of the HOX clock in human axial progenitors controls motor neuron subtype specification

Vincent Mouilleau, Célia Vaslin, Rémi Robert, Simona Gribaudo, Nour Nicolas, Margot Jarrige, Angélique Terray, Léa Lesueur, Mackenzie W Mathis, Gist Croft, Mathieu Daynac, Virginie Rouiller-Fabre, Hynek Wichterle, Vanessa Ribes, Cécile Martinat, Stéphane NedelecPMID: 33782043 DOI: 10.1242/dev.194514

Abstract

Rostro-caudal patterning of vertebrates depends on the temporally progressive activation of HOX genes within axial stem cells that fuel axial embryo elongation. Whether the pace of sequential activation of HOX genes, the 'HOX clock', is controlled by intrinsic chromatin-based timing mechanisms or by temporal changes in extrinsic cues remains unclear. Here, we studied HOX clock pacing in human pluripotent stem cell-derived axial progenitors differentiating into diverse spinal cord motor neuron subtypes. We show that the progressive activation of caudal HOX genes is controlled by a dynamic increase in FGF signaling. Blocking the FGF pathway stalled induction of HOX genes, while a precocious increase of FGF, alone or with GDF11 ligand, accelerated the HOX clock. Cells differentiated under accelerated HOX induction generated appropriate posterior motor neuron subtypes found along the human embryonic spinal cord. The pacing of the HOX clock is thus dynamically regulated by exposure to secreted cues. Its manipulation by extrinsic factors provides synchronized access to multiple human neuronal subtypes of distinct rostro-caudal identities for basic and translational applications.This article has an associated 'The people behind the papers' interview.Inhibition of FGF Receptor-1 Suppresses Alcohol Consumption: Role of PI3 Kinase Signaling in Dorsomedial Striatum

Oren Even-Chen, Segev BarakPMID: 31375540 DOI: 10.1523/JNEUROSCI.0805-19.2019

Abstract

Excessive alcohol intake leads to mesostriatal neuroadaptations, and to addiction phenotypes. We recently found in rodents that alcohol increases fibroblast growth factor 2 (FGF2) expression in the dorsomedial striatum (DMS), which promotes alcohol consumption. Here, we show that systemic or intra-DMS blockade of the FGF2 receptor, FGF receptor-1 (FGFR1), suppresses alcohol consumption, and that the effects of FGF2-FGFR1 on alcohol drinking are mediated via the phosphoinositide 3 kinase (PI3K) signaling pathway. Specifically, we found that sub-chronic alcohol treatment (7 d × 2.5 g/kg, i.p.) increasedmRNA expression in the dorsal hippocampus and dorsal striatum. However, prolonged and excessive voluntary alcohol consumption in a two-bottle choice procedure increased

expression selectively in DMS. Importantly, systemic administration of the FGFR1 inhibitor PD173074 to mice, as well as its infusion into the DMS of rats, decreased alcohol consumption and preference, with no effects on natural reward consumption. Finally, inhibition of the PI3K, but not of the mitogen-activated protein kinase (MAPK) signaling pathway, blocked the effects of FGF2 on alcohol intake and preference. Our results suggest that activation of FGFR1 by FGF2 in the DMS leads to activation of the PI3K signaling pathway, which promotes excessive alcohol consumption, and that inhibition of FGFR1 may provide a novel therapeutic target for alcohol use disorder.

Long-term alcohol consumption causes neuroadaptations in the mesostriatal reward system, leading to addiction-related behaviors. We recently showed that alcohol upregulates the expression of fibroblast growth factor 2 (FGF2) in dorsomedial striatum (DMS) or rats and mice, and in turn, FGF2 increases alcohol consumption. Here, we show that long-term alcohol intake also increases the expression of the FGF2 receptor, FGFR1 in the DMS. Importantly, inhibition of FGFR1 activity by a selective receptor antagonist reduces alcohol drinking, when given systemically or directly into the DMS. We further show that the effects of FGF2-FGFR1 on alcohol drinking are mediated via activation of the PI3K intracellular signaling pathway, providing an insight on the mechanism for this effect.

Involvement of estrogen in phosphorus-induced nephrocalcinosis through fibroblast growth factor 23

Satoshi Takasugi, Miho Shioyama, Masami Kitade, Masashi Nagata, Taketo YamajiPMID: 32184468 DOI: 10.1038/s41598-020-61858-7

Abstract

Excessive phosphorus intake adversely affects bone and mineral metabolism. Estrogen is one of the factors affecting fibroblast growth factor 23 (FGF23), a phosphorus-regulating hormone. However, the interaction between excess phosphorus and estrogen status has not been fully elucidated. This study investigated the involvement of estrogen in the effects of high phosphorus intake on bone metabolism and ectopic calcification in ovariectomized (OVX) rats. The interaction between high phosphorus diet and OVX was not observed in bone mineral density and aortic calcium. In contrast, high phosphorus intake markedly increased renal calcium concentration in sham rats, whereas the effect was attenuated in OVX rats, which was reversed by a selective estrogen-receptor modulator treatment. A strong positive correlation between renal calcium and serum FGF23 was observed. In addition, fibroblast growth factor receptor 1 (FGFR1: a predominant receptor of FGF23) inhibitor treatment partially decreased renal calcium concentrations in rats with high phosphorus intake. In conclusion, the effect of high phosphorus intake on bone metabolism and aortic calcification did not depend on the estrogen status; in contrast, high phosphorus intake synergistically induced nephrocalcinosis in the presence of estrogenic action on the bone. Furthermore, FGF23 was involved in the nephrocalcinosis induced by high phosphorus intake partially through FGFR1 signaling.Effects of Treadmill Exercise on Motor and Cognitive Function Recovery of MCAO Mice Through the Caveolin-1/VEGF Signaling Pathway in Ischemic Penumbra

Zhenzhen Chen, Quan Hu, Qingfeng Xie, Shamin Wu, Qiongyi Pang, Meixia Liu, Yun Zhao, Fengxia Tu, Chan Liu, Xiang ChenPMID: 30661230 DOI: 10.1007/s11064-019-02728-1